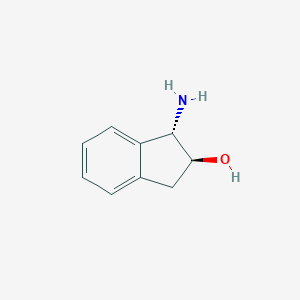
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a useful research compound. Its molecular formula is C17H24BrNO2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids are a prominent area of research due to their diverse applications in organic synthesis. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, reflecting the chemical's importance in organic chemistry and pharmaceutical research. This classification aids in understanding various strategies for indole construction, potentially including derivatives like "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" (Taber & Tirunahari, 2011).
Bromine in Environmental Chemistry
The cycling of inorganic bromine in the marine boundary layer is a subject of environmental chemistry, where bromide, a component of sea water, plays a significant role in atmospheric chemistry. Research by Sander et al. (2003) discusses the transformation of bromide to reactive inorganic gases, which could be relevant for understanding the environmental impact and reactions of bromide-containing compounds like "this compound" in natural settings (Sander et al., 2003).
Ionic Liquids and Polysaccharide Interactions
Ionic liquids, including derivatives of imidazolium bromide, offer a unique medium for chemical reactions and have been explored for their interactions with polysaccharides like cellulose. The study by Heinze et al. (2008) highlights the potential of ionic liquids for the modification of cellulose, suggesting applications in materials science and engineering for compounds structurally related to "this compound" (Heinze et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUDHAOMIPLRQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573478 |
Source


|
| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171429-43-9 |
Source


|
| Record name | 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171429-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate?
A1: This compound is a salt composed of a 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium cation, a bromide anion, and a water molecule. The pentyl group in the cation extends almost perpendicular to the indole ring []. The carboxyl group at the end of the pentyl chain is twisted relative to the indole ring []. Key intermolecular interactions include hydrogen bonding between the ions and the water molecule, as well as π–π stacking between adjacent indole rings [].
Q2: Was computational chemistry used to study this compound?
A2: Yes, the researchers used MOPAC AM1 calculations to support their experimental observations about the intermolecular interactions and geometry of the compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
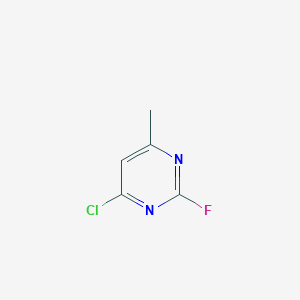
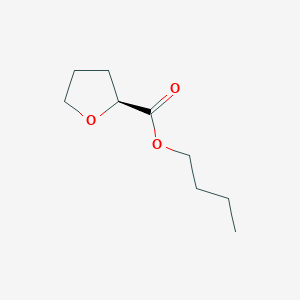
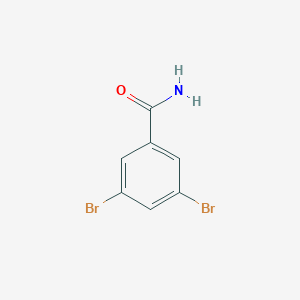
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
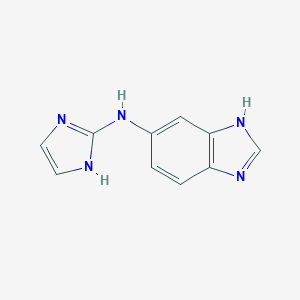

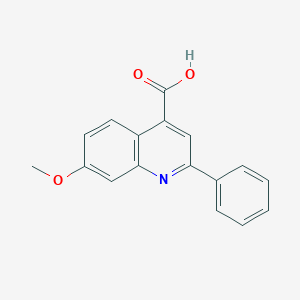
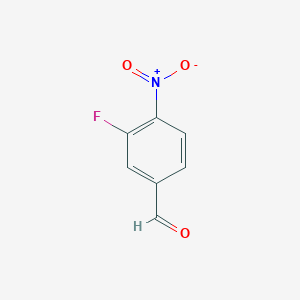
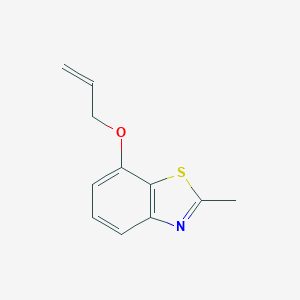
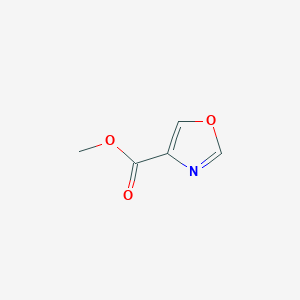
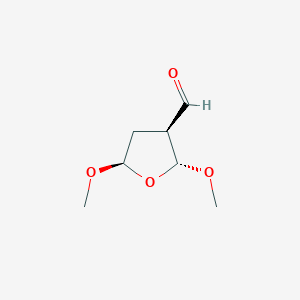
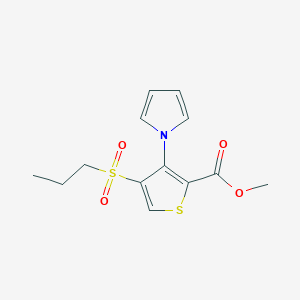
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)
